N-(2-ethoxypyridin-3-yl)acetamide
Description
N-(2-Ethoxypyridin-3-yl)acetamide is a pyridine-derived acetamide characterized by an ethoxy (-OCH₂CH₃) substituent at the 2-position of the pyridine ring and an acetamide (-NHCOCH₃) group at the 3-position. For instance, outlines a microwave-assisted synthesis route for substituted N-(2-(2-halophenoxy)pyridin-3-yl)acetamide derivatives, highlighting methodologies applicable to its preparation . The ethoxy group likely enhances lipophilicity compared to hydroxyl or halogen substituents, influencing solubility and membrane permeability.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.2g/mol |
IUPAC Name |
N-(2-ethoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9-8(11-7(2)12)5-4-6-10-9/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
ONNMKJRPLTXLSC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=N1)NC(=O)C |
Canonical SMILES |
CCOC1=C(C=CC=N1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Pyridine-Acetamide Family
(a) N-(2-Hydroxypyridin-3-yl)Acetamide
- Structure : Features a hydroxyl (-OH) group at the pyridine 2-position instead of ethoxy.
- Synthesis : Typically requires protection/deprotection strategies for the hydroxyl group during reactions, unlike the ethoxy derivative, which is more stable under acidic/basic conditions.
(b) N-(2-Hydroxy-5-Iodopyridin-3-yl)Acetamide
- Structure : Incorporates both a hydroxyl group and an iodine atom at the 5-position.
- Properties : The iodine atom adds steric bulk and may enhance halogen bonding interactions in biological targets. This compound’s reactivity differs significantly from the ethoxy derivative due to the presence of a heavy atom .
(c) N-(4-Hydroxy-5-((Trimethylsilyl)Ethynyl)Pyridin-3-yl)Acetamide
- Structure : Contains a trimethylsilyl-protected acetylene and a hydroxyl group.
- Properties : The acetylene group enables click chemistry applications, while the silyl protection alters solubility and stability. This highlights the versatility of pyridine-acetamide derivatives in modular drug design compared to the ethoxy variant .
Ethoxy-Substituted Analogues in Other Scaffolds
(a) N-(2-Ethoxyphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
- Structure : Combines an ethoxyphenyl group with a triazole-thioacetamide moiety.
- This compound’s complexity contrasts with the simpler pyridine-acetamide scaffold of the target compound .
(b) 2-[(4-Ethoxy-3-Methylphenyl)Sulfonyl-Ethylamino]-N-(Pyridin-3-ylMethyl)Acetamide
- Structure : Includes a sulfonamide group and a pyridinylmethyl substituent.
- Such modifications are critical for tuning pharmacokinetic profiles .
Pharmacologically Active Acetamide Derivatives
(a) Anti-Cancer Acetamides (Compounds 38–40 in )
- Structures : Feature methoxyphenyl, piperidinyl, and morpholinyl groups linked to quinazoline-sulfonyl acetamides.
- Activity : Exhibit IC₅₀ values in the micromolar range against HCT-1, MCF-7, and other cancer cell lines. The methoxy group’s electron-donating effects may enhance DNA intercalation or kinase inhibition, whereas the ethoxy group in N-(2-ethoxypyridin-3-yl)acetamide could modulate similar pathways with altered potency .
(b) Benzothiazole-Based Acetamides ()
- Structures : Include trifluoromethylbenzothiazole cores with methoxy or trimethoxyphenyl acetamide groups.
- Activity : Demonstrated efficacy in kinase inhibition or antimicrobial assays. The benzothiazole ring’s rigidity contrasts with the pyridine ring’s planar structure, affecting target binding specificity .
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